8-Bromo-2-chloro-1,5-naphthyridine
Overview
Description
8-Bromo-2-chloro-1,5-naphthyridine is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds . These compounds are significant in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been extensively studied . Strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
1,5-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Six isomeric naphthyridines are possible .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis and Amination : 8-Bromo-2-chloro-1,5-naphthyridine has been utilized in various synthesis processes. Woźniak and Plas (1978) describe the synthesis of 5-chloro- and 5-bromo-1,7-naphthyridine, using 8-amino-1,7-naphthyridine as a starting material. The reaction with potassium amide in liquid ammonia produces 8-amino- and 2-amino-1,7-naphthyridine and 8-amino-5-bromo-1,7-naphthyridine (Woźniak & Plas, 1978).
Biological Activities
- Potential Antimalarials : Barlin and Tan (1985) have prepared new N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid through 3-bromo-8-chloro-1,5-naphthyridine. These compounds demonstrated significant antimalarial activity (Barlin & Tan, 1985).
Ligand Construction and Complex Formation
- Linker for Bridging Ligands : Singh and Thummel (2009) elaborated 1,5-naphthyridine into a series of bidentate and tridentate ligands using various methodologies. They prepared ligands incorporating 1,8-naphthyrid-2-yl groups, highlighting the versatility of naphthyridine derivatives in ligand construction (Singh & Thummel, 2009).
Antibacterial Activity
- Inhibition of Efflux Pumps in Bacteria : Oliveira-Tintino et al. (2020) investigated the antibacterial activity of 1,8-naphthyridine sulfonamides against strains with TetK and MrsA efflux pumps. They found that derivatives like 4-methyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide demonstrated potential inhibitory action (Oliveira-Tintino et al., 2020).
Safety And Hazards
While specific safety and hazard information for 8-Bromo-2-chloro-1,5-naphthyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
8-bromo-2-chloro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWWGPNOSBDHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-1,5-naphthyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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